molecular formula C47H84N2O4 B14254140 N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine CAS No. 183960-46-5

N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine

Cat. No.: B14254140
CAS No.: 183960-46-5
M. Wt: 741.2 g/mol
InChI Key: LHRQEAIHXVOBBL-WBCKFURZSA-N
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Description

N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is a synthetic compound characterized by its unique structure, which includes a benzoyl group attached to an L-alanine moiety, with dioctadecylcarbamoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine typically involves the following steps:

    Formation of Dioctadecylcarbamoyl Chloride: Dioctadecylamine is reacted with thionyl chloride to form dioctadecylcarbamoyl chloride.

    Acylation Reaction: The dioctadecylcarbamoyl chloride is then reacted with 4-aminobenzoic acid to form N-[4-(Dioctadecylcarbamoyl)benzoyl]amine.

    Coupling with L-Alanine: Finally, the N-[4-(Dioctadecylcarbamoyl)benzoyl]amine is coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.

Scientific Research Applications

N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biomolecule modifier, enhancing the stability and functionality of proteins and peptides.

    Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine involves its interaction with biological membranes and proteins. The dioctadecylcarbamoyl groups facilitate insertion into lipid bilayers, altering membrane fluidity and permeability. Additionally, the benzoyl and L-alanine moieties can interact with specific protein targets, modulating their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-phenylalanine
  • N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-valine
  • N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-lysine

Uniqueness

N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is unique due to its specific combination of dioctadecylcarbamoyl groups and L-alanine, which confer distinct amphiphilic properties. This makes it particularly suitable for applications in drug delivery and biomolecule modification, where both hydrophilic and hydrophobic interactions are crucial.

Properties

CAS No.

183960-46-5

Molecular Formula

C47H84N2O4

Molecular Weight

741.2 g/mol

IUPAC Name

(2S)-2-[[4-(dioctadecylcarbamoyl)benzoyl]amino]propanoic acid

InChI

InChI=1S/C47H84N2O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-49(46(51)44-38-36-43(37-39-44)45(50)48-42(3)47(52)53)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-39,42H,4-35,40-41H2,1-3H3,(H,48,50)(H,52,53)/t42-/m0/s1

InChI Key

LHRQEAIHXVOBBL-WBCKFURZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)NC(C)C(=O)O

Origin of Product

United States

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